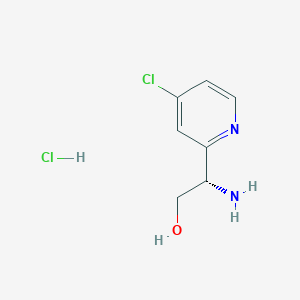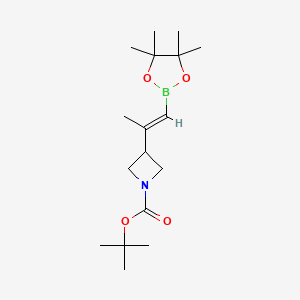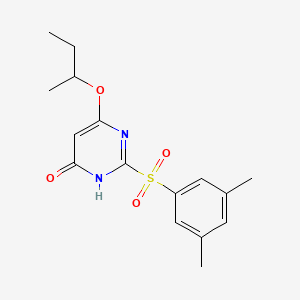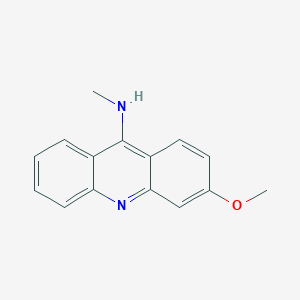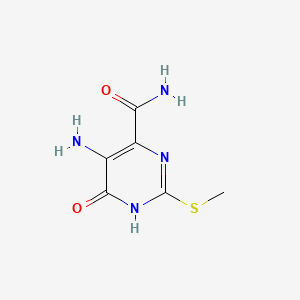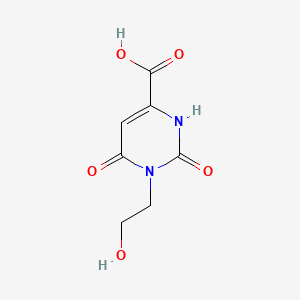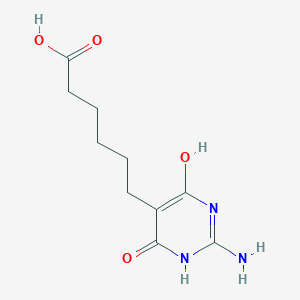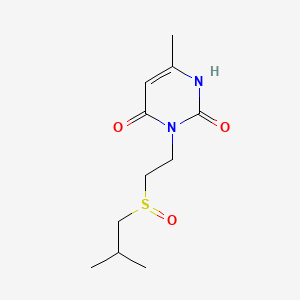
3-Isobutylsulfinylethyl-6-methyluracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isobutylsulfinylethyl-6-methyluracil is a compound belonging to the class of uracil derivatives. Uracil is one of the four nucleobases in the nucleic acid of RNA, and its derivatives have been extensively studied for their potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of an isobutylsulfinylethyl group at the 3rd position and a methyl group at the 6th position of the uracil ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutylsulfinylethyl-6-methyluracil typically involves the introduction of the isobutylsulfinylethyl group into the uracil ring. One common method is the nucleophilic substitution of halogenated uracil derivatives. For instance, 6-chlorouracil can be reacted with isobutylsulfinylethylamine under basic conditions to yield the desired product .
Another approach involves the use of Grignard reagents. The Grignard reagent derived from isobutylmagnesium bromide can be reacted with 6-methyluracil to introduce the isobutyl group, followed by oxidation to form the sulfinyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Isobutylsulfinylethyl-6-methyluracil can undergo various chemical reactions, including:
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted uracil derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-Isobutylsulfinylethyl-6-methyluracil involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes involved in nucleic acid synthesis, thereby exerting antiviral or anticancer effects . The isobutylsulfinylethyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyluracil: A simpler derivative of uracil with a methyl group at the 6th position.
1,3-Dimethyluracil: Contains two methyl groups at the 1st and 3rd positions.
5-Hydroxymethyl-4-methyluracil: Contains a hydroxymethyl group at the 5th position and a methyl group at the 4th position.
Uniqueness
3-Isobutylsulfinylethyl-6-methyluracil is unique due to the presence of the isobutylsulfinylethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for chemical modifications, making it a valuable intermediate in synthetic chemistry.
Propiedades
Número CAS |
180274-05-9 |
|---|---|
Fórmula molecular |
C11H18N2O3S |
Peso molecular |
258.34 g/mol |
Nombre IUPAC |
6-methyl-3-[2-(2-methylpropylsulfinyl)ethyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H18N2O3S/c1-8(2)7-17(16)5-4-13-10(14)6-9(3)12-11(13)15/h6,8H,4-5,7H2,1-3H3,(H,12,15) |
Clave InChI |
RLANAQUHUQWAOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C(=O)N1)CCS(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


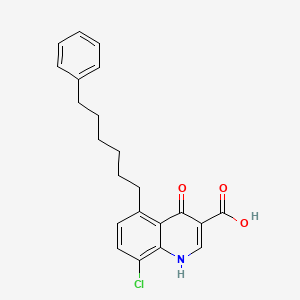


![8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B15215603.png)



